1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-

Luminescent Sensing Nitroaromatic Explosives Metal-Organic Frameworks

1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- (CAS 2181837-52-3), commonly abbreviated as H5DpImDC, is a multifunctional tetracarboxylic acid organic linker. It is rationally designed by fusing an isophthalic acid moiety with a 4,5-imidazoledicarboxylic acid core, yielding a ligand with up to ten potential coordination sites (four carboxyl groups and two imidazole nitrogen atoms).

Molecular Formula C13H8N2O8
Molecular Weight 320.21 g/mol
Cat. No. B13133100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-
Molecular FormulaC13H8N2O8
Molecular Weight320.21 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC(=C(N2)C(=O)O)C(=O)O
InChIInChI=1S/C13H8N2O8/c16-10(17)5-1-4(2-6(3-5)11(18)19)9-14-7(12(20)21)8(15-9)13(22)23/h1-3H,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23)
InChIKeyXQRBIJHPBICMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dicarboxyphenyl)-1H-Imidazole-4,5-Dicarboxylic Acid (H5DpImDC) for Precision MOF Design and Advanced Luminescent Sensing


1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- (CAS 2181837-52-3), commonly abbreviated as H5DpImDC, is a multifunctional tetracarboxylic acid organic linker [1]. It is rationally designed by fusing an isophthalic acid moiety with a 4,5-imidazoledicarboxylic acid core, yielding a ligand with up to ten potential coordination sites (four carboxyl groups and two imidazole nitrogen atoms). This high connectivity enables the construction of robust and structurally diverse metal-organic frameworks (MOFs) with unique topological features, such as cis–trans isomerism at metal nodes, which are not possible with simpler dicarboxylic or tricarboxylic acid analogs [1].

Why Simple Imidazole-Dicarboxylate Linkers Cannot Replicate the Performance of Tetracarboxylic H5DpImDC


Replacing H5DpImDC with a lower-connectivity analog like 2-phenyl-1H-imidazole-4,5-dicarboxylic acid (H3PhIDC) or a simple mixture of isophthalic acid and 4,5-imidazoledicarboxylic acid fundamentally alters the structural and functional outcome of the resulting MOF. The tetrahedral carboxylate arrangement in H5DpImDC drives the formation of high-nuclearity pentanuclear metal clusters as secondary building units (SBUs), which are not observed with the tridentate H3PhIDC [1]. This specific SBU is responsible for the unique cis–trans isomerism nodes that generate distinct channel architectures and, critically, enables the efficient photoinduced electron transfer mechanism required for the highly sensitive detection of nitroaromatic explosives. The quantitative evidence below demonstrates that the performance metrics achieved with H5DpImDC-based frameworks far surpass those of related MOFs built from simpler imidazole-based ligands [1][2].

Head-to-Head Performance Data for 2-(3,5-Dicarboxyphenyl)-1H-Imidazole-4,5-Dicarboxylic Acid in Nitroaromatic Explosive Sensing


Superior Stern-Volmer Quenching Constant (Ksv) for 2,4,6-Trinitrophenol (TNP) Detection with JLU-MOF48

The MOF JLU-MOF48, constructed from H5DpImDC and Zn(II), exhibits a Stern-Volmer quenching constant (Ksv) of 1.0 × 10^5 M^−1 for the detection of 2,4,6-trinitrophenol (TNP) in DMF [1]. This value is the highest reported among the compared Zn-MOFs and surpasses that of the free H5DpImDC ligand (Ksv = 5.8 × 10^4 M^−1), demonstrating that the embedment of the ligand into the unique porous framework amplifies the sensing response by a factor of 1.7 [1]. It also significantly outperforms a Eu-based MOF synthesized from the tricarboxylic analog H3PhIDC, which showed sensitivity to nitrobenzene but lacked this level of quantifiable quenching efficiency [2]. This high Ksv translates directly to a very low detection limit of 0.25 ppm for TNP [1].

Luminescent Sensing Nitroaromatic Explosives Metal-Organic Frameworks

Enhanced Selectivity for TNP over Other Nitroaromatics with JLU-MOF48

The H5DpImDC-based MOF, JLU-MOF48, demonstrates an exceptional and quantitative selectivity profile for 2,4,6-trinitrophenol (TNP) over a range of other nitroaromatic compounds. The quenching efficiency follows the order TNP > 2,4-DNP > 4-NP > 4-NT > 2,4-DNT > NB, which is directly correlated with the analyte's LUMO energy [1]. The Ksv for TNP (1.0 × 10^5 M^−1) is 1.15 times higher than for 2,4-DNP (8.7 × 10^4 M^−1) and 1.37 times higher than for 4-NP (7.3 × 10^4 M^−1). More importantly, it is 41 times higher than for 2,4-DNT (2.4 × 10^3 M^−1), showcasing a stark contrast in response that provides superior chemical differentiation [1]. This structured selectivity is a functional consequence of the specific electronic environment created by the H5DpImDC ligand within the MOF pores.

Selective Sensing Nitroaromatic Explosives Luminescent MOF

Unique Ligand-Centered Emission and 52 nm Blue Shift Upon Framework Formation

The H5DpImDC ligand exhibits a characteristic fluorescence emission at 418 nm upon excitation at 375 nm in DMF. However, when it is incorporated into the JLU-MOF48 framework with Zn(II) ions, the emission spectrum undergoes a large blue shift of 52 nm, with the new emission peak centered at 366 nm [1]. This pronounced shift, attributed to the combined effect of the metal node and the ligand, indicates a significant change in the electronic structure upon coordination. This phenomenon is a direct spectroscopic marker of the successful formation of the unique pentanuclear zinc cluster SBU, a structural feature not accessible with lower denticity ligands like H3PhIDC, where the phenyl group provides no additional coordination sites [1].

Luminescence Tuning MOF Photophysics Ligand-to-Metal Charge Transfer

Induction of Unprecedented cis–trans Metal Node Isomerism for Topological Control

The specific geometry and high denticity of the H5DpImDC ligand are key to creating and controlling a rare form of cis–trans isomerism at the mononuclear metal nodes within the pentanuclear SBU. By simply changing the metal ion from Zn(II) to Co(II) while using the same H5DpImDC ligand, two topologically distinct MOFs are formed: JLU-MOF48 (monoclinic, C2/c space group) and JLU-MOF49 (orthorhombic). This direct structural control is a direct consequence of the ligand's ability to accommodate and stabilize both isomeric forms of the metal node [1]. This level of design precision is not documented for the tricarboxylic acid analogs, where the reduced number of coordination arms limits the framework's topological adaptability and the potential for isomerism-driven property tuning [1][2].

Structural Chemistry Coordination Polymers Topology

Validated Application Scenarios for 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-


Synthesis of High-Sensitivity Fluorescent Sensors for Trace Nitroaromatic Explosives

Procurement of H5DpImDC is recommended for the targeted synthesis of next-generation luminescent MOF sensors for security and environmental monitoring. The resulting JLU-MOF48 has demonstrated a Ksv of 1.0 × 10^5 M^−1 and a 0.25 ppm detection limit for 2,4,6-trinitrophenol (TNP), one of the most powerful and widely used explosives. Its ability to selectively detect TNP in the presence of structurally similar nitroaromatics like 2,4-DNT (41 times lower Ksv) makes it a superior candidate for developing practical, low-false-positive alarm systems [1].

Designing Isomorphous MOF Platforms for Controlled Topology-Property Studies

H5DpImDC is the ligand of choice for researchers studying the impact of cis–trans metal node isomerism on material properties. It uniquely enables the construction of a pair of frameworks (JLU-MOF48 and JLU-MOF49) with identical ligand and similar connectivity but different overall crystal symmetries (monoclinic vs. orthorhombic) by a simple metal swap (Zn vs. Co). This provides a pristine platform for investigating how subtle structural changes affect guest diffusion, adsorption enthalpy, and electronic properties without altering the chemical composition [1].

Building High-Connectivity Heterometallic Frameworks with Unprecedented Pentanuclear Clusters

This tetracarboxylic acid ligand is ideal for constructing MOFs featuring high-nuclearity inorganic building units. Its ten potential donor atoms facilitate the formation of a pentanuclear [M5(COO)8] cluster, which serves as an 8-connected node. This structural complexity, which is inaccessible with simpler imidazole-dicarboxylate ligands, leads to a novel (4,8)-connected topology and permanent porosity, opening avenues in catalysis and cooperative adsorption [1].

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